molecular formula C20H20N4O4S B2853376 1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid CAS No. 735336-27-3

1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid

Cat. No.: B2853376
CAS No.: 735336-27-3
M. Wt: 412.46
InChI Key: JVVTZHFXEOSACJ-UHFFFAOYSA-N
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Description

1-(2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid (CAS: 735336-27-3) is a heterocyclic compound featuring a piperidine core linked to a 1,2,4-triazole ring via a sulfanyl-acetyl bridge. The molecule integrates a furan-2-yl substituent on the triazole ring and a carboxylic acid group on the piperidine moiety. Its molecular formula is C₂₀H₂₀N₄O₄S, with a molecular weight of 412.47 g/mol .

This compound is structurally related to the active pharmaceutical ingredient (API) piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, used in the veterinary drug Tryfuzole®, which exhibits hepatoprotective, antioxidant, and immunomodulatory properties .

Properties

IUPAC Name

1-[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c25-17(23-10-8-14(9-11-23)19(26)27)13-29-20-22-21-18(16-7-4-12-28-16)24(20)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVTZHFXEOSACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid generally involves a multi-step process. Here is a simplified route:

  • Formation of the Triazole Ring: : Condensation of a furan-2-yl hydrazine with a suitable aldehyde to form 5-(furan-2-yl)-4-phenyl-1,2,4-triazole.

  • Thioether Formation: : Sulfide linkage introduction by reacting the triazole compound with an acetyl chloride derivative in the presence of a base.

  • Piperidine Introduction: : Coupling the resulting thioether with a piperidine-4-carboxylic acid derivative under specific conditions to yield the final product.

Industrial Production Methods

For large-scale production, the same synthetic strategy can be optimized for yield and cost-efficiency. This often involves:

  • Using catalytic amounts of reagents where possible.

  • Implementing continuous flow chemistry techniques to streamline production.

  • Purification via recrystallization or chromatographic methods to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions due to its diverse functional groups:

  • Oxidation: : The furan ring can be oxidized under mild conditions using reagents like mCPBA.

  • Reduction: : The phenyl ring can undergo reduction reactions using hydrogenation techniques.

  • Substitution: : The triazole ring can participate in nucleophilic substitutions under basic conditions.

Common Reagents and Conditions

  • Oxidation: : mCPBA, hydrogen peroxide.

  • Reduction: : H2 with Pd/C as a catalyst.

  • Substitution: : Strong nucleophiles such as NaNH2 or organolithium reagents.

Major Products

  • Oxidation: : Derivatives with hydroxylated furan or phenyl rings.

  • Reduction: : Fully hydrogenated phenyl or furan derivatives.

  • Substitution: : Various nucleophile-substituted triazole derivatives.

Scientific Research Applications

1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid has numerous applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor due to its unique structural motifs.

  • Medicine: : Explored for possible therapeutic effects, particularly as an anti-inflammatory or anticancer agent.

  • Industry: : Incorporated in the development of new materials with specific electronic properties.

Mechanism of Action

The precise mechanism of action of this compound can vary depending on its application:

  • Molecular Targets: : In biological systems, it may interact with specific enzymes or receptors.

  • Pathways Involved: : It could potentially influence pathways related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Pharmacological Activity

  • Antioxidant Activity: Compounds 9j and 9k (Table 1) demonstrated significant radical scavenging in DPPH assays, comparable to ascorbic acid .
  • Hepatoprotective Effects : The Tryfuzole® API (piperidinium salt) reduced oxidative stress in liver cells by 40–60% in preclinical models, attributed to the triazole-thioacetate moiety . The carboxylic acid analog may offer similar benefits but with altered pharmacokinetics.

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility (logP ~1.2) compared to the lipophilic methyl benzoate derivative 9k (logP ~3.5) .
  • Synthetic Accessibility : The target compound’s synthesis avoids complex sulfonylation steps required for 9j and 9k , streamlining production .

Analytical Methods

  • HPLC Analysis : The Tryfuzole® API is quantified via HPLC-DAD at 280 nm with a retention time of 2.7 minutes . The carboxylic acid analog may require modified mobile phases (e.g., ion-pairing agents) due to its polar nature.
  • Spectroscopic Characterization : The target compound’s structure is confirmed by ¹H-NMR (δ 1.5–3.0 ppm for piperidine protons) and IR (carboxylic acid C=O stretch at 1700–1720 cm⁻¹) , whereas sulfonamide analogs (e.g., 9j ) show distinct S=O stretches at 1350–1380 cm⁻¹ .

Biological Activity

1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antiviral, neuroprotective, and antioxidant effects.

The chemical structure of the compound is characterized by the following properties:

PropertyValue
Chemical Formula C20H20N4O4S
Molecular Weight 412.47 g/mol
IUPAC Name 1-[2-[[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid
Appearance Powder

Antiviral Activity

One of the notable biological activities of this compound is its antiviral effect. Research indicates that it effectively inhibits the vesicular stomatitis virus (VSV) when administered concurrently with viral infection in cell cultures. The compound demonstrated a significant reduction in viral replication when present for 72 hours during infection .

Neuroprotective Effects

Studies have shown that this piperidine derivative exhibits neuroprotective properties. In models of acute cerebral ischemia, it was found to enhance the activity of antioxidant enzymes in brain tissues, suggesting a mechanism for reducing oxidative stress and protecting neuronal cells from damage . The compound's ability to modulate oxidative stress markers indicates its potential for treating neurodegenerative conditions.

Antioxidant Activity

The antioxidant capabilities of the compound were evaluated through various assays. It was found to significantly increase the levels of key antioxidant enzymes, which play a crucial role in combating oxidative stress. This activity is particularly relevant in contexts where oxidative damage contributes to disease pathology, such as neurodegenerative disorders and inflammation .

Hepatoprotective and Immunostimulatory Effects

Further investigations into the biological profile revealed hepatoprotective effects. The compound has been shown to improve liver function parameters in experimental models of liver injury. Additionally, it stimulates immune responses, enhancing both erythropoiesis and leukopoiesis, which are critical for maintaining immune homeostasis .

Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of the compound highlighted its effectiveness against VSV. The researchers reported a dose-dependent inhibition of viral replication, with optimal results observed at specific concentrations over extended exposure times .

Study 2: Neuroprotection

In an experimental model simulating ischemic stroke, the compound was administered prior to inducing ischemia. Results indicated a marked reduction in neuronal death and improved functional recovery post-stroke compared to control groups .

Study 3: Antioxidative Mechanism

A detailed analysis of the antioxidative mechanisms revealed that treatment with this compound led to a significant upregulation of superoxide dismutase (SOD) and catalase activities in rat brain tissues. This suggests that its neuroprotective effects may be linked to enhanced antioxidative defense systems .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

  • Methodological Answer : The compound contains a 1,2,4-triazole core substituted with a furan-2-yl group and a phenyl ring, linked via a sulfanyl-acetyl moiety to a piperidine-4-carboxylic acid. The triazole ring contributes to hydrogen bonding and π-π stacking interactions, while the furan and phenyl groups enhance lipophilicity, impacting membrane permeability in biological systems. The piperidine-carboxylic acid moiety introduces polarity, influencing solubility and binding to enzymatic targets (e.g., metalloproteases or kinases). Structural characterization typically employs NMR, IR, and mass spectrometry (as seen in analogous triazole derivatives ), with X-ray crystallography (e.g., ) resolving stereochemical details.

Q. What synthetic routes are commonly used to prepare this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis involves sequential steps:

Triazole ring formation : Cyclocondensation of thiosemicarbazides with furan-2-carboxylic acid derivatives under acidic conditions.

Sulfanyl-acetylation : Reaction of the triazole-thiol intermediate with chloroacetyl chloride, followed by coupling to piperidine-4-carboxylic acid via nucleophilic substitution.
Critical conditions include anhydrous solvents (e.g., DMF) to prevent hydrolysis, controlled temperature (60–80°C) to avoid side reactions, and catalytic bases (e.g., triethylamine) to deprotonate thiol groups . Yields >70% are achievable with purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the compound’s preliminary biological activity assessed, and what assays are recommended for initial screening?

  • Methodological Answer : Initial screening focuses on enzyme inhibition (e.g., cyclooxygenase-2 or α-glucosidase) and antimicrobial activity (against Gram-positive/negative bacteria and fungi). Protocols include:

  • Enzyme assays : UV-Vis spectroscopy to monitor substrate conversion (e.g., COX-2 inhibition via prostaglandin quantification ).
  • Microbial assays : Broth microdilution to determine minimum inhibitory concentrations (MICs), with ciprofloxacin and fluconazole as positive controls .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s synthesis and target binding?

  • Methodological Answer :

  • Reaction pathway modeling : Density functional theory (DFT) calculations predict transition states and intermediates, identifying energy barriers in sulfanyl-acetylation steps .
  • Molecular docking : Software like AutoDock Vina simulates binding to targets (e.g., EGFR kinase), prioritizing modifications to the furan or piperidine groups for enhanced affinity .
  • MD simulations : Assess stability of compound-target complexes in physiological conditions (e.g., solvation effects on piperidine-carboxylic acid interactions) .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor oral bioavailability) or metabolic instability . Strategies include:

  • ADME profiling : LC-MS/MS to measure plasma half-life and metabolic degradation (e.g., CYP450-mediated oxidation of the furan ring) .
  • Prodrug design : Esterification of the carboxylic acid group to improve membrane permeability, with in vivo hydrolysis regenerating the active form .
  • Dose-response reevaluation : Adjust in vitro assays to mimic in vivo conditions (e.g., serum protein binding effects) .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing regioisomers in triazole substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas with <5 ppm error, critical for detecting trace impurities .
  • Single-crystal X-ray diffraction : Resolves absolute configuration, particularly for chiral centers in the piperidine ring .

Data Contradiction Analysis Example

Case : Conflicting reports on antimicrobial efficacy against Staphylococcus aureus.

  • Resolution Workflow :
    • Replicate assays using standardized CLSI guidelines to rule out methodological variability.
    • Check compound purity via HPLC (≥95% purity required; impurities may antagonize activity) .
    • Test solubility in assay media (DMSO concentration ≤1% to avoid cytotoxicity artifacts) .

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